molecular formula C18H19N3O3S B4387079 N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

Cat. No. B4387079
M. Wt: 357.4 g/mol
InChI Key: UHKWGMWSSKKGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide, also known as W-7, is a chemical compound that has been extensively studied in scientific research. It belongs to the family of calmodulin antagonists and is commonly used in laboratory experiments to investigate the role of calmodulin in various biological processes.

Mechanism of Action

N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide acts as a calmodulin antagonist by binding to the protein and inhibiting its activity. Calmodulin is a calcium-binding protein that plays a crucial role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By inhibiting calmodulin, N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide disrupts these processes and can lead to changes in cellular function.
Biochemical and Physiological Effects:
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit calcium-dependent protein kinase C activation, which is important for cell signaling. It also inhibits the activity of nitric oxide synthase, an enzyme that plays a role in the regulation of blood pressure and neurotransmitter release. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide in lab experiments is its specificity for calmodulin. It has been shown to selectively inhibit calmodulin without affecting other calcium-binding proteins. Additionally, it is relatively easy to synthesize and has a long shelf life.
One limitation of using N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations and can induce apoptosis in some cell types. Furthermore, its effects on cellular processes can be complex and difficult to interpret.

Future Directions

There are many potential future directions for research on N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide. One area of interest is its potential use in the treatment of cancer. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, and further research could explore its potential as a cancer therapy.
Another area of interest is its potential use in the treatment of neurodegenerative diseases. Calmodulin has been implicated in the pathogenesis of these diseases, and N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide could be used to investigate the role of calmodulin in disease progression.
Finally, further research could explore the potential use of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide in the regulation of ion channels and synaptic transmission. It has been shown to affect these processes, and further research could explore its potential as a therapeutic agent for neurological disorders.
Conclusion:
In conclusion, N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is a chemical compound that has been extensively studied in scientific research. It acts as a calmodulin antagonist and has a wide range of scientific research applications. While it has potential as a therapeutic agent for cancer and neurodegenerative diseases, further research is needed to fully understand its effects on cellular processes.

Scientific Research Applications

N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has a wide range of scientific research applications. It is commonly used as a calmodulin antagonist in studies related to calcium signaling, apoptosis, and cell proliferation. It is also used in studies related to the regulation of ion channels, synaptic transmission, and neurotransmitter release. Furthermore, it has been used to investigate the role of calmodulin in cancer and neurodegenerative diseases.

properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-14(2)21(25(22,23)16-11-7-4-8-12-16)13-17-19-18(20-24-17)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKWGMWSSKKGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.